Bendamustine Impurity D is a chemical compound related to Bendamustine Hydrochloride, an alkylating agent used primarily in the treatment of certain types of cancer, including chronic lymphocytic leukemia and non-Hodgkin lymphoma. Bendamustine Impurity D is classified as a pharmaceutical impurity, which is important for quality control in drug manufacturing. Its chemical structure includes a benzimidazole ring and a butanoic acid substituent, with the formula and a molecular weight of approximately 336.87 g/mol .
Bendamustine Impurity D is derived from the synthesis of Bendamustine Hydrochloride, which is produced through various chemical reactions involving mechlorethamine and benzimidazole derivatives. The compound is classified under organic impurities, specifically as a related compound of Bendamustine Hydrochloride. It has been included in the United States Pharmacopeia (USP) guidelines regarding acceptable limits for impurities in pharmaceutical formulations .
Bendamustine Impurity D can be synthesized through several methods, typically involving the reaction of mechlorethamine with benzimidazole derivatives. The synthesis generally includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to minimize the formation of undesired by-products. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor purity and identify impurities during the synthesis process .
Bendamustine Impurity D can undergo several chemical reactions typical for compounds containing alkylating agents:
The stability and reactivity of Bendamustine Impurity D are influenced by factors such as pH, temperature, and solvent composition during storage and use .
Bendamustine Impurity D's mechanism of action is closely related to that of Bendamustine Hydrochloride. It functions primarily as an alkylating agent that interferes with DNA replication by forming cross-links between DNA strands, thereby inhibiting cell division and promoting apoptosis in rapidly dividing cancer cells. This action is critical in treating malignancies like chronic lymphocytic leukemia .
Relevant data regarding its purity levels are established by USP standards, which stipulate acceptable limits for impurities during pharmaceutical formulation processes .
Bendamustine Impurity D has significant implications in pharmaceutical research and quality control:
Bendamustine Impurity D is systematically identified through multiple nomenclature systems and carries several synonyms across pharmacological literature and regulatory documents. The Chemical Abstracts Service (CAS) designates 1797881-48-1 for its hydrochloride salt form and 1219709-86-0 for the free base [2] [6] [7]. According to the United States Pharmacopeia (USP), it is formally named Bendamustine Related Compound D, establishing its status as a recognized impurity in pharmacopeial standards [3] [6]. Alternative designations include:
Table 1: Comprehensive Synonymy of Bendamustine Impurity D
Synonym | Chemical Name Context | Source/Standard |
---|---|---|
Deschloroethyl Bendamustine Acid Impurity | Dealkylated acid metabolite | GLP Pharma Standards [2] |
Bendamustine Related Compound D | Official USP designation | USP [3] [6] |
4-{5-[(2-Chloroethyl)amino]-1-methyl... | IUPAC name (hydrochloride form) | Sigma-Aldrich [3] |
Bendamustine Impurity D | Quality control impurity | Clearsynth [4] |
CAS 1797881-48-1 | Hydrochloride salt identifier | Veeprho [7] |
The molecular formula for Bendamustine Impurity D is C₁₄H₁₈ClN₃O₂ for the free base, with a molecular weight of 295.76 g/mol [2]. In its hydrochloride salt form (the typical analytical reference standard), the formula adjusts to C₁₄H₁₉Cl₂N₃O₂, yielding a molecular weight of 332.23 g/mol [7]. This mass increase (+36.47 g/mol) arises from the addition of hydrochloric acid (HCl) to the basic nitrogen centers in the molecule. The structural backbone comprises a chloroethylamino-substituted benzimidazole core linked to a butanoic acid chain, distinguishing it from bendamustine’s bis-(2-chloroethyl)amino group [2] [7].
Table 2: Molecular Properties of Bendamustine Impurity D
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₁₄H₁₈ClN₃O₂ | C₁₄H₁₉Cl₂N₃O₂ |
Exact Molecular Weight | 295.76 g/mol | 332.23 g/mol |
Carbon Atoms | 14 | 14 |
Hydrogen Atoms | 18 | 19 |
Chlorine Atoms | 1 | 2 |
Nitrogen Atoms | 3 | 3 |
Oxygen Atoms | 2 | 2 |
Structural confirmation of Bendamustine Impurity D relies on advanced spectroscopic profiling, as mandated for pharmacopeial reference standards [6]. Regulatory-grade impurities require multi-technique characterization:
Bendamustine Impurity D arises primarily from incomplete alkylation or hydrolytic dechlorination during synthesis of bendamustine hydrochloride [8]. Structurally, it differs from the parent drug in two critical aspects:
These alterations diminish its alkylating potential compared to bendamustine, directly impacting pharmacological activity. Analytically, Impurity D exhibits shorter retention times in reversed-phase HPLC versus bendamustine due to increased polarity from the secondary amine [5].
Table 3: Structural and Functional Comparison with Bendamustine
Feature | Bendamustine Hydrochloride | Bendamustine Impurity D | Functional Consequence |
---|---|---|---|
Amino Group | –N(CH₂CH₂Cl)₂ (tertiary amine) | –NHCH₂CH₂Cl (secondary amine) | Reduced alkylating capacity [7] |
Chloroethyl Groups | Two | One | Lower cross-linking potential |
Butanoic Acid Chain | Present | Present | Retains carboxylic acid function |
Molecular Weight | 394.32 g/mol (hydrochloride) | 332.23 g/mol (hydrochloride) | –62.09 g/mol difference [7] |
Origin in Synthesis | Final API | Incomplete alkylation/hydrolysis [8] | Process-related impurity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1